lithium;2-bromo-1,1-dimethylcyclopropane
Description
Properties
CAS No. |
55264-73-8 |
|---|---|
Molecular Formula |
C5H8BrLi |
Molecular Weight |
155.0 g/mol |
IUPAC Name |
lithium;2-bromo-1,1-dimethylcyclopropane |
InChI |
InChI=1S/C5H8Br.Li/c1-5(2)3-4(5)6;/h3H2,1-2H3;/q-1;+1 |
InChI Key |
GDYQKPLFZUCPPS-UHFFFAOYSA-N |
Canonical SMILES |
[Li+].CC1(C[C-]1Br)C |
Origin of Product |
United States |
Preparation Methods
Physical and Chemical Properties
Lithium;2-bromo-1,1-dimethylcyclopropane presents as a highly reactive organometallic species that is rarely isolated but rather generated in situ for immediate use in synthetic transformations.
Basic Properties
| Property | Value/Description |
|---|---|
| Chemical Formula | C₅H₈BrLi |
| Molecular Weight | 154.96200 |
| Exact Mass | 153.99700 |
| LogP | 2.34320 |
| Physical State | Solution in organic solvents (not isolated) |
| Stability | Thermally unstable, typically handled at temperatures below -50°C |
| Reactivity | Highly reactive toward electrophiles, moisture, and oxygen |
Preparation of Precursor: 2-Bromo-1,1-Dimethylcyclopropane
Before discussing the preparation of the lithium derivative, it is essential to address the synthesis of the precursor 2-bromo-1,1-dimethylcyclopropane, which serves as the starting material for halogen-lithium exchange reactions.
Cyclopropanation of 2-Methylpropene
One of the most common approaches involves the cyclopropanation of 2-methylpropene (isobutylene) using dibromocarbene, generated from bromoform under phase-transfer conditions:
(CH3)2C=CH2 + CHBr3 + NaOH → (CH3)2C-CHBr + NaBr + H2O
|___|
This reaction is typically performed in dichloromethane using tetrabutylammonium bromide as a phase-transfer catalyst. The reaction proceeds through the addition of dibromocarbene to the alkene, followed by reduction of the geminal dibromide to produce the monobromocyclopropane.
Preparation of this compound
The preparation of this compound is primarily achieved through halogen-lithium exchange reactions on the corresponding bromocyclopropane. This section details various methodologies that have been developed for this transformation.
Halogen-Lithium Exchange Using n-Butyllithium
The most common method for generating this compound involves the treatment of 2-bromo-1,1-dimethylcyclopropane with n-butyllithium at low temperatures:
(CH3)2C-CHBr + n-BuLi → (CH3)2C-CHLi + n-BuBr
|___| |___|
General Procedure:
- A solution of 2-bromo-1,1-dimethylcyclopropane (1.0 equiv) in anhydrous diethyl ether or tetrahydrofuran is cooled to -78°C under an inert atmosphere (argon or nitrogen).
- n-Butyllithium (1.0-1.1 equiv, typically 1.6 M in hexanes) is added dropwise while maintaining the temperature below -70°C.
- The reaction mixture is stirred at -78°C for 30-60 minutes to complete the halogen-lithium exchange.
- The resulting solution of this compound is used immediately in subsequent reactions with electrophiles.
This procedure typically provides high conversion (>90%) as determined by quenching aliquots with deuterated methanol and analyzing the resultant deuterated product by NMR spectroscopy.
Exchange Using tert-Butyllithium
For cases where higher reactivity is required, tert-butyllithium can be employed:
(CH3)2C-CHBr + 2 t-BuLi → (CH3)2C-CHLi + t-BuBr + t-BuH
|___| |___|
General Procedure:
- A solution of 2-bromo-1,1-dimethylcyclopropane (1.0 equiv) in anhydrous diethyl ether is cooled to -100°C using a liquid nitrogen/toluene bath.
- tert-Butyllithium (2.0 equiv, typically 1.7 M in pentane) is added dropwise while maintaining the temperature below -90°C.
- The reaction mixture is stirred at -100°C for 15-30 minutes.
- The resulting solution is used immediately in subsequent transformations.
The use of tert-butyllithium generally provides more rapid halogen-lithium exchange compared to n-butyllithium, but requires more stringent temperature control to prevent decomposition of the lithiated species.
Low-Temperature Generation Using Lithium Diisopropylamide
An alternative approach involves the direct metallation of 1,1-dimethylcyclopropane using lithium diisopropylamide (LDA) in the presence of a bromine source:
(CH3)2C-CH2 + LDA + Br2 → (CH3)2C-CHLi + HBr + (i-Pr)2NH
|___| |___|
Br
Reaction Conditions and Optimization
The generation and handling of this compound require careful attention to reaction conditions due to its high reactivity and thermal instability.
Solvent Effects
| Solvent | Temperature Range | Comments |
|---|---|---|
| Diethyl Ether | -100°C to -70°C | Forms weaker complexes with organolithium, often preferred for subsequent reactions with less reactive electrophiles |
| Tetrahydrofuran | -78°C to -50°C | Forms stronger complexes with organolithium, can stabilize the lithiated species but may reduce reactivity |
| Pentane/Ether Mixtures | -100°C to -78°C | Used for reactions requiring high reactivity with minimal complexation |
Table 2: Solvent effects on the stability and reactivity of this compound
Additives and Modifications
The addition of certain additives can significantly affect the stability and reactivity of this compound:
| Additive | Effect | Typical Amounts |
|---|---|---|
| TMEDA (N,N,N',N'-tetramethylethylenediamine) | Enhances reactivity by breaking up lithium aggregates | 1.0-1.5 equiv |
| LiBr | Stabilizes the lithiated species through coordination | 0.5-1.0 equiv |
| CuI | Promotes transmetallation to form organocopper species with different reactivity | 0.5-1.0 equiv |
Table 3: Common additives used in the preparation and reactions of this compound
Reactions of this compound
Although this review focuses on preparation methods, it is worth briefly discussing the synthetic utility of this compound to provide context for its preparation.
Cyclopropanation Reactions
One of the most important applications of this compound is in the stereoselective cyclopropanation of alkenes:
(CH3)2C-CHLi + R-CH=CH-R' → (CH3)2C-CH-CH-CH-R'
|___| Br |___| |
R
This reaction proceeds through a carbenoid mechanism and often exhibits high levels of stereoselectivity, especially with allylic alcohols where coordination to the lithium can direct the approach of the carbenoid.
Electrophilic Trapping
This compound can react with various electrophiles to introduce functional groups at the lithiated carbon:
| Electrophile | Product | Typical Yield (%) |
|---|---|---|
| D2O | 2-Deuterio-1,1-dimethylcyclopropane | 85-95 |
| CO2 | 1,1-Dimethylcyclopropane-2-carboxylic acid | 70-85 |
| Aldehydes | 1,1-Dimethyl-2-(hydroxyalkyl)cyclopropanes | 65-80 |
| Alkyl halides | 1,1-Dimethyl-2-alkylcyclopropanes | 60-75 |
| Trimethylsilyl chloride | 1,1-Dimethyl-2-(trimethylsilyl)cyclopropane | 75-90 |
Table 4: Common electrophilic trapping reactions of this compound
Chemical Reactions Analysis
Types of Reactions
Lithium;2-bromo-1,1-dimethylcyclopropane undergoes various types of chemical reactions, including:
Substitution Reactions: The lithium atom can be substituted with other electrophiles, such as alkyl halides or carbonyl compounds, to form new carbon-carbon or carbon-heteroatom bonds.
Addition Reactions: The compound can participate in addition reactions with multiple bonds, such as alkenes or alkynes, to form more complex structures.
Reduction Reactions: this compound can be reduced to form the corresponding hydrocarbon or other reduced products.
Common Reagents and Conditions
Common reagents used in reactions with this compound include alkyl halides, carbonyl compounds, and unsaturated hydrocarbons. Typical reaction conditions involve the use of inert atmospheres (e.g., nitrogen or argon) and low temperatures to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions with this compound depend on the specific reagents and conditions used. For example, reactions with alkyl halides can yield substituted cyclopropanes, while reactions with carbonyl compounds can produce alcohols or ketones.
Scientific Research Applications
Lithium;2-bromo-1,1-dimethylcyclopropane has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to construct more complex molecules.
Biology: The compound can be used to study the effects of cyclopropane-containing molecules on biological systems.
Medicine: Research into potential pharmaceutical applications, such as the development of new drugs or therapeutic agents.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of lithium;2-bromo-1,1-dimethylcyclopropane involves the reactivity of the organolithium moiety. The lithium atom acts as a nucleophile, attacking electrophilic centers in other molecules to form new bonds. This reactivity is influenced by the steric and electronic properties of the cyclopropane ring and its substituents.
Comparison with Similar Compounds
Brominated Alicyclic vs. Aromatic Compounds
A key distinction arises when comparing 2-bromo-1,1-dimethylcyclopropane to brominated aromatic analogs like 2-bromo-1,3-dimethylbenzene (CAS 576-22-7) and 2-fluoro-1,3-dimethylbenzene (CAS 443-88-9). These benzene derivatives exhibit distinct solubility profiles and pharmacological activities due to their aromaticity and substituent effects:
Key Findings :
- Solubility Cutoff Effect: Substituted benzenes exhibit a sharp transition in GABAA receptor activity at water solubility values between 0.10–0.46 mmol/L, corresponding to brominated and fluorinated analogs, respectively . The cyclopropane derivative’s solubility remains unstudied, but its non-aromatic structure likely reduces solubility compared to planar aromatic systems.
- Molecular Volume : The cyclopropane’s smaller size (C₅ vs. C₈ in benzenes) and ring strain may enhance reactivity in ring-opening reactions, unlike the stable aromatic analogs.
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